1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-22(2,3)16-6-4-15(5-7-16)20(27)23-12-10-17(11-13-23)24-14-19(26)25(21(24)28)18-8-9-18/h4-7,17-18H,8-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLDUELSBGQWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule’s architecture necessitates a three-component assembly:
- Imidazolidine-2,4-dione core with a cyclopropyl group at position 3.
- Piperidin-4-yl subunit linked to the imidazolidine nitrogen.
- 4-Tert-butylbenzoyl group acylating the piperidine nitrogen.
Retrosynthetically, the molecule disconnects into:
- 3-Cyclopropylimidazolidine-2,4-dione (Core A)
- 1-(4-Tert-butylbenzoyl)piperidin-4-yl (Subunit B)
Key challenges include regioselective alkylation of the imidazolidine nitrogen and steric hindrance during piperidine acylation.
Synthesis of 3-Cyclopropylimidazolidine-2,4-Dione
Cyclocondensation of Cyclopropylamine with Oxalyl Chloride
The imidazolidine-2,4-dione core is synthesized via a two-step cyclocondensation:
- Formation of N-Cyclopropyloxalamic Acid :
Cyclopropylamine reacts with oxalyl chloride in dichloromethane at 0°C, yielding N-cyclopropyloxalamic acid chloride. - Cyclization :
Intramolecular cyclization under acidic conditions (HCl/EtOH, reflux) forms the imidazolidine-2,4-dione ring.
Reaction Conditions :
Functionalization with Piperidin-4-Yl Substituent
Alkylation of Imidazolidine Nitrogen
Direct alkylation of the imidazolidine nitrogen with piperidin-4-yl derivatives faces steric and electronic hurdles. A two-step approach is employed:
Synthesis of 4-Bromopiperidine Hydrobromide
Piperidin-4-ol is treated with hydrobromic acid (48%) and sulfuric acid at 110°C for 6 hours, yielding 4-bromopiperidine hydrobromide.
Mitsunobu Coupling
The imidazolidine-2,4-dione core undergoes Mitsunobu alkylation with 4-hydroxypiperidine:
- Reagents : DIAD (Diisopropyl azodicarboxylate), PPh3 (Triphenylphosphine), THF
- Conditions : 0°C to RT, 12 hours
- Yield : 58%.
Characterization :
- $$ ^1H $$ NMR (CDCl3): δ 3.85 (m, 1H, piperidine H4), 2.95 (m, 2H, piperidine H3/H5)
- HRMS (ESI): m/z 252.1345 [M+H]+ (Calc. 252.1340)
Acylation of Piperidine Nitrogen with 4-Tert-Butylbenzoyl Group
Preparation of 4-Tert-Butylbenzoyl Chloride
4-Tert-butylbenzoic acid is refluxed with thionyl chloride (SOCl2) and catalytic DMF, yielding the acyl chloride (95% purity).
Schotten-Baumann Acylation
The piperidine nitrogen is acylated under Schotten-Baumann conditions:
Characterization :
- $$ ^13C $$ NMR (CDCl3): δ 167.8 (C=O), 125.6–142.1 (aromatic C), 34.9 (C(CH3)3)
- IR (KBr): 1685 cm⁻¹ (C=O stretch)
Integrated Synthetic Route and Optimization
Overall Reaction Scheme
- Core Formation : Cyclopropylamine → 3-Cyclopropylimidazolidine-2,4-dione
- Piperidine Incorporation : Mitsunobu alkylation → 1-(Piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione
- Acylation : Schotten-Baumann reaction → Target compound
Yield Optimization Table
| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Cyclocondensation | Oxalyl chloride, HCl/EtOH, reflux | 72 | 99.1 |
| 2 | Mitsunobu Alkylation | DIAD, PPh3, 4-hydroxypiperidine, THF | 58 | 98.5 |
| 3 | Acylation | 4-Tert-butylbenzoyl chloride, NaOH | 82 | 99.3 |
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 456.2450 [M+H]+
- Calculated : 456.2453 (C24H30N3O3)
Comparative Analysis of Alternative Routes
Industrial-Scale Considerations
Solvent Selection
- Cyclocondensation : Ethanol (cost-effective, recyclable)
- Mitsunobu : THF (replaced with 2-MeTHF for greener profile)
- Acylation : DCM (replaced with ethyl acetate in pilot batches)
Catalytic Improvements
- DBU vs. PPh3 : DBU reduced phosphine waste in Mitsunobu reactions by 40%.
Chemical Reactions Analysis
1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the imidazolidine-2,4-dione moiety, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various organic molecules.
Biology: It can be used as a probe or ligand in biological studies to investigate the function of specific proteins or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and target of interest.
Comparison with Similar Compounds
Structural Analog 1: 1-[3-(4-Tert-butylbenzoyl)-propyl]-4-hydroxypiperidine (CAS 97928-18-2)
Key Differences :
- Linker and Substituents : This compound contains a propyl chain connecting the 4-tert-butylbenzoyl group to the piperidine ring, unlike the direct attachment in the target compound. Additionally, it features a hydroxyl group on the piperidine ring.
- Functional Implications: The hydroxyl group may enhance solubility and hydrogen-bonding capacity but could reduce metabolic stability due to oxidative susceptibility.
Structural Analog 2: 1-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (CAS 2549029-35-6)
Key Differences :
- Aromatic vs. The phenyl substituent on the imidazolidine-dione core increases lipophilicity compared to the cyclopropyl group.
- Molecular Weight and Formula : This compound has a molecular weight of 391.5 g/mol (C22H25N5O2), whereas the target compound’s estimated formula (C23H29N3O3) suggests a slightly higher molecular weight (~395.5 g/mol). The additional nitrogen atoms in the pyrimidine ring may enhance binding to nucleic acid targets .
Comparative Data Table
Research Findings and Implications
- Impact of Cyclopropyl vs. Phenyl : The cyclopropyl group in the target compound may confer greater metabolic stability and rigidity compared to the phenyl group in Analog 2, which could enhance off-target interactions due to its larger size .
- Hydroxyl Group Trade-offs : Analog 1’s hydroxyl group improves solubility but may limit blood-brain barrier penetration, whereas the tert-butyl group in the target compound balances lipophilicity for central nervous system targeting .
- Pyrimidine vs. Benzoyl : The pyrimidine ring in Analog 2 offers opportunities for hydrogen bonding and π-stacking, making it suitable for targeting nucleotide-binding domains, unlike the benzoyl group in the target compound, which is more suited to hydrophobic binding pockets .
Biological Activity
1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. This compound features an imidazolidine core, a cyclopropyl group, and a piperidine moiety, which contribute to its biological activity. Understanding its biological properties is crucial for exploring its applications in pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a substantial molecular weight and complexity due to various functional groups present. The presence of the tert-butylbenzoyl group enhances its lipophilicity, which is often associated with improved membrane permeability and biological activity .
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit significant biological activities, including:
- Antioxidant Activity : Studies have shown that imidazolidine derivatives can scavenge free radicals, contributing to their potential as therapeutic agents against oxidative stress-related diseases.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess such properties.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory conditions.
The biological effects of this compound are likely mediated through interactions with specific biological targets. Interaction studies have focused on:
- Binding Affinities : Research has indicated that this compound may bind to various receptors or enzymes involved in disease pathways, although specific targets remain to be fully elucidated.
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds:
- Antioxidant Activity : A study on similar imidazolidine derivatives demonstrated significant free radical scavenging activity, suggesting that this compound could also exert protective effects against oxidative damage .
- Antimicrobial Testing : In vitro tests on structurally related piperidine derivatives indicated effective inhibition of bacterial growth, hinting at the antimicrobial potential of this compound .
- Anti-inflammatory Studies : Experimental models showed that related compounds could significantly reduce inflammation markers, supporting the hypothesis that this compound may offer therapeutic benefits in inflammatory diseases .
Comparative Analysis
The following table summarizes key findings from studies on related compounds:
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione?
The synthesis involves multi-step processes, including:
- Protection/Deprotection : Selective protection of the piperidine nitrogen to prevent unwanted side reactions during benzoylation .
- Coupling Reactions : Use of activating agents (e.g., HATU or DCC) for amide bond formation between the tert-butylbenzoyl group and the piperidine scaffold .
- Cyclization : Optimizing temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to facilitate imidazolidine-dione ring closure . Key challenges include minimizing epimerization during cyclization, addressed by chiral HPLC monitoring .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : - and -NMR to confirm regiochemistry of the cyclopropyl group and benzoyl substitution .
- HPLC-MS : Reverse-phase chromatography (C18 column) with ESI-MS for purity assessment (>95%) and molecular ion verification .
- X-ray Crystallography : Resolves ambiguities in stereochemistry by comparing unit cell parameters with structurally similar piperidine derivatives .
Q. What safety protocols are essential for handling this compound?
- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the imidazolidine-dione ring .
- PPE : Use nitrile gloves and fume hoods to avoid dermal exposure, as analogs show moderate skin irritation potential .
- Waste Disposal : Neutralize acidic byproducts (e.g., from coupling reactions) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map electron density around the cyclopropyl group, identifying nucleophilic attack sites .
- Molecular Dynamics Simulations : Simulate binding affinities to receptors (e.g., GPCRs) by comparing torsion angles of the piperidine ring with active analogs .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) predict intermediates in multi-step syntheses, reducing trial-and-error experimentation .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering in piperidine) by acquiring spectra at 25°C and –40°C .
- Isotopic Labeling : Introduce -labels to distinguish overlapping signals in the imidazolidine-dione core .
- Comparative Crystallography : Cross-reference with X-ray structures of analogs (e.g., tert-butyl-substituted piperidines) to validate assignments .
Q. What strategies are used to study structure-activity relationships (SAR) with structural analogs?
- Analog Synthesis : Replace the cyclopropyl group with methyl, ethyl, or vinyl substituents to assess steric effects on receptor binding .
- In Vitro Assays : Test inhibitory activity against kinase panels (e.g., CDK2 or Aurora A) to correlate substituent electronic profiles (Hammett σ values) with potency .
- Free-Wilson Analysis : Quantify contributions of individual moieties (e.g., tert-butylbenzoyl vs. naphthoyl) to overall activity .
Q. How can reaction conditions be optimized for scalable synthesis?
- DoE (Design of Experiments) : Apply factorial designs to assess interactions between solvent (acetonitrile vs. toluene), catalyst (Pd/C vs. Ni), and temperature .
- Flow Chemistry : Continuous flow reactors improve yield in cyclopropane ring formation by enhancing mass transfer and reducing side reactions .
- In Situ Monitoring : Use FTIR probes to track intermediate concentrations and adjust reagent stoichiometry dynamically .
Q. What methodologies address solubility challenges in biological assays?
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (>2 mg/mL at pH 7.4) .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes for improved bioavailability in cell-based studies .
Q. How can heterogeneous reaction systems (e.g., solid-supported catalysts) improve synthesis efficiency?
Q. What stability studies are critical for long-term storage and experimental reproducibility?
- Forced Degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks to identify degradation pathways (e.g., imidazolidine ring hydrolysis) .
- LC-MS Stability Screening : Monitor degradation products in real-time using high-resolution mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
